molecular formula C3H2Cl2OS2 B14269197 1,2-Dithiolan-3-one, 4,5-dichloro- CAS No. 138569-63-8

1,2-Dithiolan-3-one, 4,5-dichloro-

Cat. No.: B14269197
CAS No.: 138569-63-8
M. Wt: 189.1 g/mol
InChI Key: YMVICGPFTOKTIL-UHFFFAOYSA-N
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Description

1,2-Dithiolan-3-one, 4,5-dichloro- is a heterocyclic compound with a five-membered ring structure containing sulfur and chlorine atomsIts molecular formula is C3H2Cl2OS2, and it has a molecular weight of 187.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dithiolan-3-one, 4,5-dichloro- can be synthesized through the reaction of 1,2-ethanedithiol with carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a cyclic thioacetal intermediate, which is then oxidized to yield the desired compound . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or dichloromethane.

Industrial Production Methods

Industrial production of 1,2-Dithiolan-3-one, 4,5-dichloro- involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-3-one, 4,5-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-3-one, 4,5-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its biological effects . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dithiolan-3-one, 4,5-dichloro- is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

CAS No.

138569-63-8

Molecular Formula

C3H2Cl2OS2

Molecular Weight

189.1 g/mol

IUPAC Name

4,5-dichlorodithiolan-3-one

InChI

InChI=1S/C3H2Cl2OS2/c4-1-2(5)7-8-3(1)6/h1-2H

InChI Key

YMVICGPFTOKTIL-UHFFFAOYSA-N

Canonical SMILES

C1(C(SSC1=O)Cl)Cl

Origin of Product

United States

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